

10-Norparvulenone: A Technical Review of a Novel Anti-Influenza Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Norparvulenone**

Cat. No.: **B1241056**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of **10-Norparvulenone**, a fungal metabolite with promising anti-influenza virus properties. The document summarizes its chemical characteristics, total synthesis, and known biological activities, with a focus on presenting quantitative data and experimental methodologies.

Core Compound Information

10-Norparvulenone is a naturally occurring α -tetralone derivative isolated from the fungus *Microsphaeropsis* sp.[1][2][3]. It has been identified as a novel anti-influenza virus antibiotic[1][2][3].

Table 1: Chemical and Physical Properties of **10-Norparvulenone**

Property	Value	Reference
Formal Name	3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone	[3]
Molecular Formula	C ₁₂ H ₁₄ O ₅	[3]
Molecular Weight	238.2 g/mol	[3]
CAS Number	618104-32-8	[3]
Source	Microsphaeropsis sp., Pestalotiopsis photiniae	[1][3]
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol	[3]

Biological Activity and Quantitative Data

The primary reported biological activity of **10-Norparvulenone** is its action against the influenza virus. Preliminary in vitro studies have demonstrated its potential as an antiviral drug[1][2].

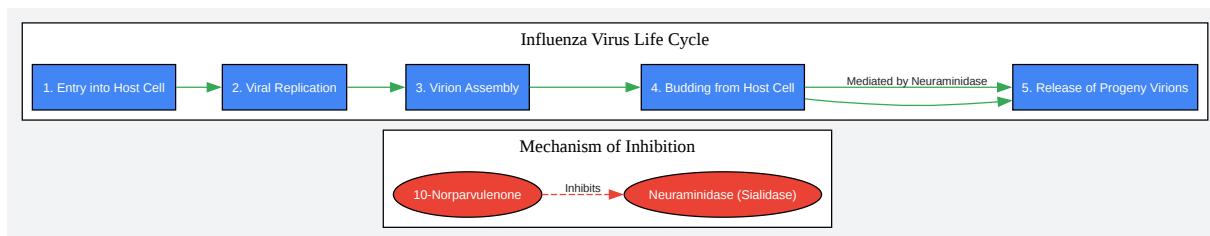
Table 2: Antiviral Activity of **10-Norparvulenone**

Virus Strain	Cell Line	Activity	Concentration	Effect	Reference
Influenza A/PR/8/34 (mouse-adapted)	MDCK	Antiviral	1 µg/ml	Decreases viral sialidase activity and increases cell survival	[3]

Note: Further quantitative data, such as IC50 or EC50 values, are not available in the reviewed literature.

Mechanism of Action

The precise mechanism of action of **10-Norparvulenone** has not been fully elucidated. However, the available data indicates that it inhibits the viral sialidase (neuraminidase) activity of the influenza virus[3]. Neuraminidase is a crucial enzyme for the release of progeny virions from infected cells. By inhibiting this enzyme, **10-Norparvulenone** likely prevents the spread of the virus to new host cells.

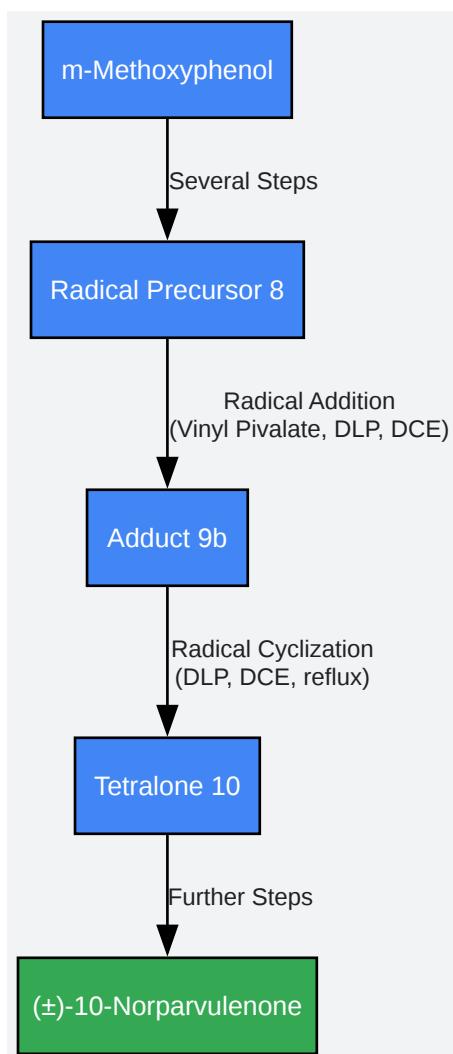


[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action of **10-Norparvulenone**.

Total Synthesis

A total synthesis of **(\pm)-10-Norparvulenone** has been successfully developed, providing a viable route for producing the compound for further research. The synthesis commences with commercially available m-methoxyphenol and utilizes a key xanthate-mediated free radical addition-cyclization sequence to construct the α -tetralone core[1][2][4].



[Click to download full resolution via product page](#)

Caption: Simplified workflow of the total synthesis of **10-Norparvulenone**.

Experimental Protocols

Total Synthesis Experimental Protocol (Key Steps)

The following provides a summary of the key experimental steps for the synthesis of **10-Norparvulenone** as described in the literature[1].

- Preparation of Radical Precursor (8): The synthesis starts from m-methoxyphenol, which is converted through a series of steps to a key intermediate. This intermediate is then reacted with potassium ethyl xanthate in acetone at 0 °C to afford the radical precursor 8 in quantitative yield[1].

- Radical Addition to Vinyl Pivalate: The hydroxyl group of precursor 8 is acetylated. Subsequently, a radical addition of the resulting xanthate to vinyl pivalate is carried out using dilauroyl peroxide (DLP) as an initiator in 1,2-dichloroethane (DCE) as the solvent. This reaction yields the adduct 9b[1].
- Radical Cyclization to form Tetralone (10): A solution of adduct 9b in DCE is refluxed and treated with 1.2 equivalents of DLP, added portionwise. This radical cyclization step affords the key tetralone intermediate 10 in 48% yield[1].
- Conversion to **10-Norparvulenone**: The tetralone 10 is then converted to **(±)-10-norparvulenone** through a series of final transformations[1].

Antiviral Assay Methodology (General Protocol)

While the specific, detailed protocol from the original discovery of **10-Norparvulenone**'s anti-influenza activity is not publicly available, a general methodology for assessing neuraminidase inhibition and cell viability is described below, based on standard virological assays.

- Cell Culture and Infection: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer. The cells are then infected with a known titer of influenza A virus (e.g., A/PR/8/34 strain) in the presence of varying concentrations of **10-Norparvulenone**.
- Neuraminidase Inhibition Assay:
 - After a suitable incubation period, the neuraminidase activity in the cell culture supernatant or cell lysates is measured.
 - A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA), is commonly used.
 - The enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone), which is quantified using a fluorometer.
 - The reduction in fluorescence in the presence of **10-Norparvulenone** compared to a virus-only control indicates the level of neuraminidase inhibition.

- Cell Viability (Cytopathic Effect Reduction) Assay:
 - The protective effect of **10-Norparvulenone** on the infected cells is assessed by measuring cell viability.
 - This can be determined using various methods, such as the MTT or neutral red uptake assays, which measure metabolic activity or cell membrane integrity, respectively.
 - An increase in cell viability in the treated, infected cells compared to the untreated, infected cells demonstrates the antiviral effect of the compound.

Conclusion and Future Directions

10-Norparvulenone represents a promising lead compound for the development of new anti-influenza drugs. Its novel structure and demonstrated in vitro activity against influenza A virus warrant further investigation. The successful total synthesis of this molecule opens the door for the generation of analogs and further structure-activity relationship (SAR) studies.

Future research should focus on:

- Elucidating the precise molecular mechanism of action.
- Determining the IC₅₀ and EC₅₀ values against a broader range of influenza strains, including clinically relevant and drug-resistant isolates.
- Conducting in vivo efficacy and toxicity studies in animal models.
- Exploring the potential for synergistic effects when combined with other existing antiviral drugs.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of **10-Norparvulenone** as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Freshwater fungi as a source of chemical diversity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [10-Norparvulenone: A Technical Review of a Novel Anti-Influenza Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241056#10-norparvulenone-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com